molecular formula C24H19FO3 B4559793 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one

Cat. No.: B4559793
M. Wt: 374.4 g/mol
InChI Key: DBOXJVAJMBFYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a chromenone core, substituted with benzyloxy, ethyl, and fluorophenyl groups, which contribute to its unique chemical and biological properties.

Scientific Research Applications

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many chromen-4-one derivatives have biological activity and are used in medicinal chemistry .

Future Directions

The future directions for this compound would likely depend on its intended use. Many chromen-4-one derivatives are being investigated for their potential medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4H-chromen-4-one, which serves as the core structure.

    Substitution Reactions: The chromenone core undergoes substitution reactions to introduce the benzyloxy, ethyl, and fluorophenyl groups. These reactions often involve the use of reagents such as benzyl bromide, ethyl iodide, and 4-fluorophenylboronic acid.

    Coupling Reactions: The Suzuki-Miyaura coupling reaction is frequently employed to attach the 4-fluorophenyl group to the chromenone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the chromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halides (e.g., benzyl bromide) and bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chromanol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 7-(benzyloxy)-6-methyl-3-(4-fluorophenyl)-4H-chromen-4-one
  • 7-(benzyloxy)-6-ethyl-3-(4-chlorophenyl)-4H-chromen-4-one
  • 7-(benzyloxy)-6-ethyl-3-(4-bromophenyl)-4H-chromen-4-one

Uniqueness

7-(benzyloxy)-6-ethyl-3-(4-fluorophenyl)-4H-chromen-4-one is unique due to the specific combination of substituents on the chromenone core. The presence of the benzyloxy group enhances its lipophilicity, while the fluorophenyl group contributes to its biological activity. This combination of substituents results in a compound with distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

6-ethyl-3-(4-fluorophenyl)-7-phenylmethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FO3/c1-2-17-12-20-23(13-22(17)27-14-16-6-4-3-5-7-16)28-15-21(24(20)26)18-8-10-19(25)11-9-18/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOXJVAJMBFYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC=C(C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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